molecular formula C19H19N5O3S B426830 methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 575460-64-9

methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B426830
CAS No.: 575460-64-9
M. Wt: 397.5g/mol
InChI Key: ROXDRWJYIGUQSV-UHFFFAOYSA-N
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Description

methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a triazole ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactionsThe final step involves esterification to form the benzoate ester .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole and pyridine rings can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .

Properties

CAS No.

575460-64-9

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5g/mol

IUPAC Name

methyl 2-[[2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H19N5O3S/c1-3-24-17(13-8-10-20-11-9-13)22-23-19(24)28-12-16(25)21-15-7-5-4-6-14(15)18(26)27-2/h4-11H,3,12H2,1-2H3,(H,21,25)

InChI Key

ROXDRWJYIGUQSV-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=NC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=NC=C3

Origin of Product

United States

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